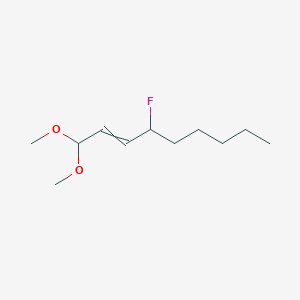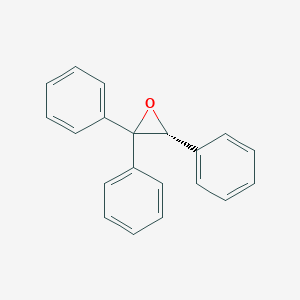
Oxirane, triphenyl-, (3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, triphenyl-, (3R)-, also known as 2,2,3-triphenyloxirane, is a chiral epoxide with a three-membered ring structure. This compound is part of the oxirane family, which is characterized by a strained ring that makes it highly reactive. The presence of three phenyl groups attached to the oxirane ring enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, triphenyl-, (3R)- typically involves the epoxidation of alkenes. One common method is the reaction of triphenylethylene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of more complex oxiranes like oxirane, triphenyl-, (3R)-, although specific industrial processes for this compound are less commonly documented .
化学反应分析
Types of Reactions
Oxirane, triphenyl-, (3R)- undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as water, alcohols, and amines.
Oxidation and reduction: Oxiranes can be oxidized to form carbonyl compounds or reduced to form alcohols.
Substitution reactions: The phenyl groups attached to the oxirane ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of oxirane, triphenyl-, (3R)- include:
Peroxyacids: For epoxidation reactions.
Nucleophiles: Such as water, alcohols, and amines for ring-opening reactions.
Catalysts: Such as acids or bases to facilitate various transformations.
Major Products Formed
The major products formed from the reactions of oxirane, triphenyl-, (3R)- include diols, ethers, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Oxirane, triphenyl-, (3R)- has several scientific research applications, including:
作用机制
The mechanism of action of oxirane, triphenyl-, (3R)- involves the ring-opening of the oxirane ring by nucleophiles. This process is typically catalyzed by acids or bases and proceeds through a series of steps, including the formation of a carbocation intermediate and subsequent nucleophilic attack. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions .
相似化合物的比较
Similar Compounds
Similar compounds to oxirane, triphenyl-, (3R)- include other epoxides such as ethylene oxide, propylene oxide, and styrene oxide. These compounds share the characteristic three-membered ring structure but differ in their substituents and reactivity .
Uniqueness
The uniqueness of oxirane, triphenyl-, (3R)- lies in its chiral nature and the presence of three phenyl groups. These features enhance its stability and reactivity, making it a valuable compound in various chemical and industrial applications .
属性
CAS 编号 |
183849-26-5 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC 名称 |
(3R)-2,2,3-triphenyloxirane |
InChI |
InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H/t19-/m1/s1 |
InChI 键 |
LJYNYLMLKGMXCC-LJQANCHMSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H]2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


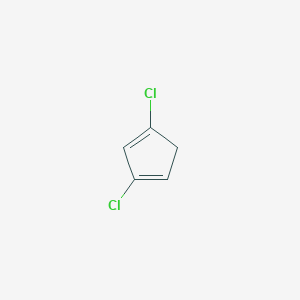

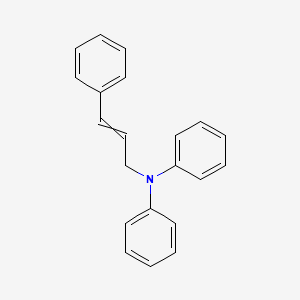
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
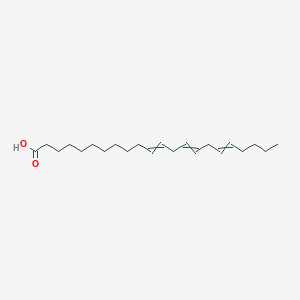
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
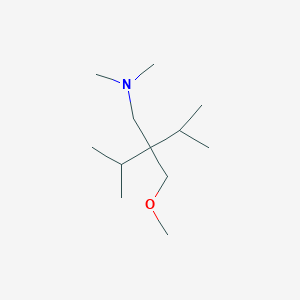
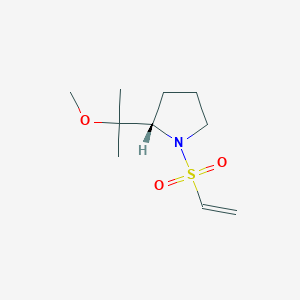
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
